molecular formula C10H13NO3 B13875355 Methyl 4-(2-aminoethyl)-2-hydroxybenzoate

Methyl 4-(2-aminoethyl)-2-hydroxybenzoate

Cat. No.: B13875355
M. Wt: 195.21 g/mol
InChI Key: ZUXVKYAQXCMJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-aminoethyl)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates It is characterized by the presence of a methyl ester group, an aminoethyl side chain, and a hydroxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-aminoethyl)-2-hydroxybenzoate typically involves the esterification of 4-(2-aminoethyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of reactants and catalyst into the reactor, with the product being continuously removed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethyl)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation:

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Aqueous or acidic medium

  • Reduction:

      Reagents: Lithium aluminum hydride

      Conditions: Anhydrous ether

  • Substitution:

      Reagents: Various nucleophiles (e.g., halides, amines)

      Conditions: Depends on the nucleophile used

Major Products Formed

    Oxidation: Formation of 4-(2-aminoethyl)-2-oxobenzoic acid

    Reduction: Formation of 4-(2-aminoethyl)-2-hydroxybenzyl alcohol

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-(2-aminoethyl)-2-hydroxybenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for designing drugs with potential therapeutic effects.

    Organic Synthesis: The compound serves as a precursor for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

    Biological Studies: Researchers use this compound to study its biological activity and potential as a therapeutic agent. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-aminoethyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The aminoethyl group can interact with biological receptors, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-(2-aminoethyl)-2-hydroxybenzoate can be compared with other hydroxybenzoates and aminoethyl derivatives:

    Methyl 4-hydroxybenzoate: Lacks the aminoethyl group, making it less versatile in terms of chemical modifications.

    4-(2-Aminoethyl)-2-hydroxybenzoic acid: Lacks the ester group, which affects its solubility and reactivity.

    Methyl 2-hydroxybenzoate:

The presence of both the aminoethyl and ester groups in this compound makes it unique and valuable for various applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 4-(2-aminoethyl)-2-hydroxybenzoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-3-2-7(4-5-11)6-9(8)12/h2-3,6,12H,4-5,11H2,1H3

InChI Key

ZUXVKYAQXCMJCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.